N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide, also known as CX5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. It has emerged as a promising therapeutic agent for cancer treatment due to its ability to selectively target cancer cells with high levels of Pol I transcription.
Mécanisme D'action
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide selectively inhibits Pol I transcription by binding to the DNA promoter region of the rRNA genes, preventing the formation of the transcription initiation complex. This results in the inhibition of ribosomal RNA synthesis and subsequent cell death.
Biochemical and Physiological Effects:
In addition to its effects on Pol I transcription, this compound has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. This compound has also been shown to induce senescence in cancer cells, which may contribute to its anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide is its ability to selectively target cancer cells with high levels of Pol I transcription, making it a promising therapeutic agent for cancer treatment. However, this compound has been shown to have limited efficacy in some cancer types, and its use may be limited by toxicity and off-target effects.
Orientations Futures
Future research on N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide will likely focus on identifying biomarkers that can predict response to treatment, as well as developing combination therapies that can enhance its anticancer effects. Additionally, further studies are needed to assess the safety and efficacy of this compound in clinical trials, particularly in combination with other anticancer agents.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide involves a multi-step process that includes the reaction of 7-hydroxy-4-methylcoumarin with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with cyclohexylamine and cyanogen bromide. The final step involves the reaction of the intermediate with acetic anhydride to produce this compound.
Applications De Recherche Scientifique
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to selectively target cancer cells with high levels of Pol I transcription, leading to inhibition of ribosomal RNA synthesis and subsequent cell death. This compound has demonstrated efficacy in preclinical models of multiple cancer types, including breast, ovarian, and pancreatic cancer.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-9-18(23)25-16-10-14(5-6-15(13)16)24-11-17(22)21-19(12-20)7-3-2-4-8-19/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXOGEOAMFCFSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3(CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.